molecular formula C16H25NO5 B5133927 N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B5133927
M. Wt: 311.37 g/mol
InChI Key: ZWILAQGLGQCEKT-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of the compound includes a phenoxy group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine typically involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with butan-1-amine under controlled conditions to form the desired amine. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to changes in their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,4-dimethylphenoxy)ethyl]-N-(2-methoxyethyl)amine: This compound has a similar structure but includes a methoxy group, which can alter its reactivity and biological activity.

    2-(2,4-dimethylphenoxy)ethylamine: This compound lacks the butan-1-amine moiety, which can affect its chemical properties and applications.

Uniqueness

N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-4-5-8-15-9-10-16-14-7-6-12(2)11-13(14)3;3-1(4)2(5)6/h6-7,11,15H,4-5,8-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWILAQGLGQCEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=C(C=C1)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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